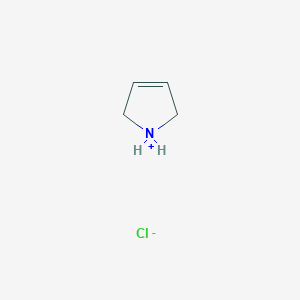
2,5-dihydro-1H-pyrrol-1-ium;chloride
概要
説明
2,5-Dihydro-1H-pyrrol-1-ium chloride is a chemical compound with the molecular formula C4H7N·HCl It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-pyrrol-1-ium chloride can be achieved through several methods. One common approach involves the reaction of pyrrole with hydrochloric acid. The reaction typically occurs under mild conditions, with the pyrrole being dissolved in an appropriate solvent such as ethanol or water, and hydrochloric acid being added slowly to the solution. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of 2,5-dihydro-1H-pyrrol-1-ium chloride may involve more efficient and scalable methods. These could include continuous flow processes where pyrrole and hydrochloric acid are continuously fed into a reactor, and the product is continuously removed and purified. This method can increase the yield and purity of the final product while reducing production costs.
化学反応の分析
Types of Reactions
2,5-Dihydro-1H-pyrrol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form 2,5-dihydro-1H-pyrrole.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the chloride ion.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of pyrrole.
Reduction: The major product is 2,5-dihydro-1H-pyrrole.
Substitution: Products depend on the nucleophile used, resulting in different substituted pyrrole derivatives.
科学的研究の応用
2,5-Dihydro-1H-pyrrol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2,5-dihydro-1H-pyrrol-1-ium chloride exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
類似化合物との比較
2,5-Dihydro-1H-pyrrol-1-ium chloride can be compared with other similar compounds, such as:
Pyrrole: The parent compound, which lacks the chloride ion.
2,5-Dihydro-1H-pyrrole: The reduced form of the compound.
3-Pyrroline: Another derivative of pyrrole with different chemical properties.
The uniqueness of 2,5-dihydro-1H-pyrrol-1-ium chloride lies in its specific reactivity due to the presence of the chloride ion, which can be utilized in various chemical transformations and applications.
特性
IUPAC Name |
2,5-dihydro-1H-pyrrol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHNSYFGCVGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[NH2+]1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















